molecular formula C16H12BrN3O3 B2479958 3-bromo-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 941937-48-0

3-bromo-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2479958
CAS No.: 941937-48-0
M. Wt: 374.194
InChI Key: OECQDFCABGMDGN-UHFFFAOYSA-N
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Description

3-bromo-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic 1,3,4-oxadiazole derivative of significant interest in pharmacological research, primarily for its potent inhibitory activity against the tyrosinase enzyme . Tyrosinase is a key copper-containing metalloenzyme that catalyzes critical steps in the melanogenesis pathway, and its overactivity is associated with hyperpigmentation disorders in skin . This compound serves as a valuable chemical tool for studying the regulation of melanin production. The 1,3,4-oxadiazole pharmacophore is a privileged structure in medicinal chemistry, known for its ability to interact with a diverse range of biological targets and contribute to a variety of therapeutic effects . Research into 1,3,4-oxadiazole-based compounds has revealed their potential in developing novel therapeutic agents for conditions beyond skin pigmentation, including cancer, through mechanisms such as the inhibition of specific enzymes like thymidylate synthase, HDAC, topoisomerase II, and telomerase . Furthermore, structural analogues featuring the 1,3,4-oxadiazole core have demonstrated non-cytotoxic behavior in cell-based assays, such as those using B16F10 melanoma cells, indicating their potential for a favorable safety profile in research models . This makes this compound a promising candidate for advanced in-vitro and in-silico studies aimed at understanding melanin regulation and for the exploration of new therapeutic strategies.

Properties

IUPAC Name

3-bromo-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O3/c1-22-13-8-3-2-7-12(13)15-19-20-16(23-15)18-14(21)10-5-4-6-11(17)9-10/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECQDFCABGMDGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps. One common method includes the reaction of 3-bromobenzoyl chloride with 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified using techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The bromine atom on the benzamide moiety serves as a primary reactive site for nucleophilic aromatic substitution (SNAr) under specific conditions. Key reactions include:

Reaction TypeReagents/ConditionsProductYield/Notes
Amine couplingNH<sub>3</sub> or primary amines in DMF, K<sub>2</sub>CO<sub>3</sub>, 80–100°CSubstituted aniline derivatives~60–75% yield
Thiol substitutionNaSH or ArSH, CuI, DMSO, 120°CThioether analogsModerate efficiency (40–55%) due to steric hindrance

This reactivity is facilitated by electron-withdrawing effects from the adjacent carbonyl group, activating the benzene ring for SNAr.

Metal-Catalyzed Cross-Coupling Reactions

The aryl bromide participates in palladium-catalyzed cross-couplings, enabling diversification of the benzamide substituent:

Reaction TypeCatalytic SystemSubstrateProduct Application
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>OArylboronic acidsBiaryl derivatives for drug discovery
Buchwald-HartwigPd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3</sub>Amines or phenolsN-Aryl or O-Aryl functionalized analogs

These reactions typically achieve 70–90% conversion under optimized conditions .

Oxadiazole Ring Functionalization

The 1,3,4-oxadiazole ring demonstrates stability under mild conditions but undergoes cleavage or rearrangement under strong acidic/basic environments:

  • Acid-Catalyzed Hydrolysis :
    Treatment with HCl (conc.) at reflux yields 5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine and 3-bromobenzoic acid .
    Mechanism : Protonation of the oxadiazole nitrogen followed by nucleophilic attack by water.

  • Base-Mediated Ring Opening :
    NaOH (2M) in ethanol generates a thiosemicarbazide intermediate, which can re-cyclize to form thiadiazoles under oxidative conditions .

Electrophilic Aromatic Substitution (EAS)

The methoxyphenyl group directs electrophiles to the para position of the oxadiazole ring:

ReactionElectrophileConditionsProduct
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>0–5°C5-(2-Methoxy-4-nitrophenyl)-1,3,4-oxadiazole derivative
SulfonationSO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>50°CSulfonic acid analog (water-soluble)

Reductive Dehalogenation

Catalytic hydrogenation (H<sub>2</sub>, Pd/C) removes the bromine atom, yielding N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide as a debrominated product . This pathway is critical for structure-activity relationship (SAR) studies in medicinal chemistry.

Biological Activity-Driven Modifications

While not a direct chemical reaction, the compound’s bromine and oxadiazole motifs are leveraged in prodrug strategies:

  • Enzymatic Hydrolysis : Esterases cleave the benzamide bond in vivo, releasing active metabolites .

  • Radiolabeling : <sup>76</sup>Br isotope incorporation for PET imaging applications .

Scientific Research Applications

Scientific Research Applications

1. Chemistry: Building Block for Complex Molecules

  • This compound serves as a versatile building block in organic synthesis. Researchers have utilized it to create more complex molecular structures that exhibit unique chemical properties.

2. Biological Applications: Biochemical Probes

  • The compound has been investigated for its ability to interact with specific proteins, making it a potential biochemical probe. Its interactions can help elucidate biological pathways and mechanisms.

3. Medicinal Chemistry: Therapeutic Potential

  • Anti-inflammatory Activity: Studies have shown that derivatives of this compound exhibit significant anti-inflammatory effects. For instance, compounds with similar structures have been evaluated for their ability to inhibit inflammatory markers in vitro .
  • Anticancer Activity: The compound has also been explored for its anticancer properties. Research indicates that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific cellular pathways .

Table 1: Summary of Biological Activities

CompoundActivity TypeTarget/MechanismReference
3-bromo-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamideAnti-inflammatoryInhibition of cytokines
This compoundAnticancerInduction of apoptosis
Derivative XAntimicrobialInhibition of bacterial growth

Case Studies

Case Study 1: Antimicrobial Properties
A study evaluated the antimicrobial activity of various benzamide derivatives against common bacterial strains. The results indicated that certain derivatives of this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria .

Case Study 2: Anticancer Screening
In another investigation focusing on cancer therapy, derivatives were assessed for their cytotoxicity against several cancer cell lines. One derivative demonstrated an IC50 value lower than standard chemotherapeutic agents like 5-fluorouracil, indicating its potential as a more effective treatment option .

Mechanism of Action

The mechanism of action of 3-bromo-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity. It may also interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Observations:
  • Antifungal Activity : LMM5 and LMM11 demonstrate that sulfamoyl and aryl substituents on the benzamide are critical for targeting thioredoxin reductase in C. albicans. The 4-methoxyphenyl group in LMM5 may enhance binding compared to the target compound's 2-methoxyphenyl .
  • Enzyme Inhibition : Compound 21, with a dihydrodioxin substituent, shows activity against Ca²⁺/calmodulin pathways, suggesting that bulky substituents on the oxadiazole improve enzyme interaction .
  • Bromine Position: The target compound’s 3-bromo substituent differs from the 4-bromo in compound 21.

Mechanistic Insights

  • Antifungal Activity : LMM5 and LMM11 inhibit thioredoxin reductase (Trr1), disrupting redox balance in C. albicans. The sulfamoyl group likely interacts with the enzyme’s active site, while the oxadiazole ring stabilizes the complex .
  • Kinase Inhibition : Bromine in 5-bromo-N-[5-(4-fluorophenyl)-oxadiazol-2-yl]thiophene-2-carboxamide may facilitate hydrophobic interactions with kinase ATP-binding pockets .
  • Anti-inflammatory Potential: Analogous benzoxazole-oxadiazole hybrids (e.g., ) show that alkylthio groups enhance anti-inflammatory effects via COX-2 inhibition, suggesting the target compound’s methoxy group could be optimized for similar applications .

Biological Activity

3-bromo-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound belonging to the class of benzamides, characterized by its unique structural features that include a bromine atom, a methoxyphenyl group, and an oxadiazole ring. This compound has garnered attention in scientific research for its potential biological activities, including anti-inflammatory and anticancer properties.

  • IUPAC Name : this compound
  • Molecular Formula : C16H12BrN3O3
  • CAS Number : 941937-48-0

Synthesis

The synthesis of this compound typically involves the reaction of 3-bromobenzoyl chloride with 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-amine. The reaction is carried out in the presence of a base such as triethylamine and purified through techniques like recrystallization or chromatography.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. It can bind to active sites of enzymes, inhibiting their activity and modulating signal transduction pathways via interaction with cellular receptors. This can lead to significant biological effects such as:

  • Anti-inflammatory effects : Potentially reducing inflammation through inhibition of pro-inflammatory cytokines.
  • Anticancer properties : Inhibition of cancer cell proliferation through modulation of key signaling pathways involved in tumor growth .

Case Studies and Research Findings

Recent studies have explored the biological efficacy of compounds similar to this compound:

  • Anticancer Activity : Research has shown that related oxadiazole derivatives exhibit significant inhibition of various cancer cell lines. For instance, compounds containing oxadiazole rings have demonstrated potent activity against RET kinase, a target in cancer therapy .
  • Anti-inflammatory Activity : In vivo studies have indicated that benzamide derivatives can reduce inflammatory responses in animal models by downregulating inflammatory mediators .
  • Antimicrobial Properties : Some derivatives have shown promising antimicrobial activity against resistant strains of bacteria and fungi, suggesting potential applications in treating infections .

Data Table of Biological Activities

Activity TypeTarget/Cell LineIC50 (µM)Reference
AnticancerRET Kinase0.027
Anti-inflammatoryPro-inflammatory cytokinesNot specified
AntimicrobialS. aureus15.67 - 31.25

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